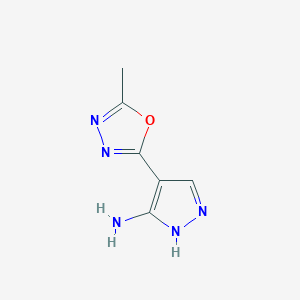
1-Bromo-2-(3-indenyl)ethane
描述
1-Bromo-2-(3-indenyl)ethane is a halogenated heterocyclic compound with the molecular formula C10H9Br. This compound is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an indene ring. Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The bromine atom in this compound makes it a versatile intermediate in organic synthesis, particularly in the formation of various indene derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3-indenyl)ethane typically involves the bromination of 1H-indene. One common method is the reaction of 1H-indene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a radical mechanism, leading to the formation of the desired bromoethyl derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-Bromo-2-(3-indenyl)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new indene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of azidoethyl-indene or thioethyl-indene.
Oxidation: Formation of indene-2-carboxaldehyde or indene-2-carboxylic acid.
Reduction: Formation of 3-ethyl-1H-indene.
科学研究应用
1-Bromo-2-(3-indenyl)ethane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-Bromo-2-(3-indenyl)ethane depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
3-(2-Bromoethyl)-1H-indole: Similar structure but contains an indole ring instead of an indene ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of an indene ring.
1-Bromo-3,3-bis(2-bromoethyl)alkanes: Contains multiple bromoethyl groups and an alkane backbone.
Uniqueness
1-Bromo-2-(3-indenyl)ethane is unique due to its indene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the bromine atom allows for versatile functionalization, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
52001-48-6 |
|---|---|
分子式 |
C11H11Br |
分子量 |
223.11 g/mol |
IUPAC 名称 |
3-(2-bromoethyl)-1H-indene |
InChI |
InChI=1S/C11H11Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2 |
InChI 键 |
KKZPDPNTMKHMNU-UHFFFAOYSA-N |
规范 SMILES |
C1C=C(C2=CC=CC=C21)CCBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Methylsulfanyl)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B8642717.png)


![4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride](/img/structure/B8642736.png)

![Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate](/img/structure/B8642748.png)

![2-Methyl-4-[2-(4-methylpiperazinyl)ethoxy]aniline](/img/structure/B8642761.png)



![(1Z)-2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]ethanimidoyl chloride](/img/structure/B8642794.png)
